Medicinal chemistry applications of 7-Fluoro-2-azaspiro[3.5]nonane
Medicinal chemistry applications of 7-Fluoro-2-azaspiro[3.5]nonane
Technical Guide: Medicinal Chemistry Applications of 7-Fluoro-2-azaspiro[3.5]nonane
Executive Summary
7-Fluoro-2-azaspiro[3.5]nonane represents a high-value structural motif in modern medicinal chemistry, serving as a conformationally restricted, metabolically stable bioisostere of 4-substituted piperidines and cyclohexylamines.[1] Characterized by a spiro-fusion between a four-membered azetidine ring and a six-membered cyclohexane ring, this scaffold offers a unique vector for exploring chemical space "beyond the flatland."[1]
The incorporation of a fluorine atom at the C7 position (distal to the spiro center) specifically addresses metabolic liabilities associated with the cyclohexane ring while modulating lipophilicity (LogD) without significantly perturbing the basicity of the distal amine. This guide details the physicochemical rationale, synthetic pathways, and application strategies for integrating this scaffold into drug discovery programs, particularly for GPCR agonists (e.g., GPR119) and enzyme inhibitors.[1]
Structural & Physicochemical Profile
The 7-fluoro-2-azaspiro[3.5]nonane scaffold is distinct from its isomers (e.g., 7-azaspiro[3.5]nonane) due to the location of the basic nitrogen within the strained azetidine ring.[1]
Geometric & Electronic Properties[1]
| Property | Value / Description | Impact on Drug Design |
| Scaffold Geometry | Spirocyclic ( | Increases |
| Fluorine Position | C7 (Para to spiro center) | Blocks the primary site of oxidative metabolism (CYP450-mediated hydroxylation) on the cyclohexane ring. |
| Amine Basicity ( | ~9.5 - 10.5 (Azetidine) | Slightly lower than piperidine (~11.0), reducing phospholipidosis risk while maintaining sufficient basicity for salt bridge interactions.[1] |
| Lipophilicity | Moderate | Fluorine lowers lipophilicity compared to a methyl group but increases it relative to a hydroxyl group ( |
| Vectorality | Linear/Axial | The C2-N and C7-F axis defines a rigid linear vector, ideal for probing deep hydrophobic pockets.[1] |
Bioisosteric Utility
This scaffold serves as a superior surrogate for:
-
4-Fluoropiperidine: By constraining the nitrogen into an azetidine, the vector of the lone pair is fixed, potentially enhancing potency.[1]
-
4,4-Difluorocyclohexyl amine: The spiro-amine offers a different exit vector for the nitrogen substituent, often improving permeability.[1]
Synthetic Accessibility & Protocols
The synthesis of 7-fluoro-2-azaspiro[3.5]nonane typically proceeds via the 7-oxo-2-azaspiro[3.5]nonane intermediate.[1] This ketone allows for the introduction of fluorine via nucleophilic fluorination of the corresponding alcohol.
Retrosynthetic Analysis (DOT Diagram)
Figure 1: Retrosynthetic logic flow for accessing the 7-fluoro derivative.[1]
Detailed Experimental Protocol
Stage 1: Preparation of tert-butyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate Note: This protocol assumes the availability of the 7-oxo intermediate (CAS: 1363381-17-2 or similar protected variants).[1]
-
Dissolution: Dissolve tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Reduction: Cool the solution to 0°C. Add Sodium Borohydride (
, 1.5 eq) portion-wise over 15 minutes. -
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (RT) and stir for 2 hours. Monitor by TLC/LCMS for disappearance of ketone.
-
Workup: Quench with saturated aqueous
. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over , and concentrate.[1] -
Yield: Expect >90% yield of the alcohol as a diastereomeric mixture (if substituents exist) or a single achiral product.
Stage 2: Deoxofluorination to tert-butyl 7-fluoro-2-azaspiro[3.5]nonane-2-carboxylate
-
Setup: In a chemically resistant vessel (Teflon or dried glass), dissolve the alcohol intermediate (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor® (1.5 eq) dropwise under Nitrogen atmosphere.
-
Critical: DAST can be explosive; maintain strict temperature control.[1]
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT overnight.
-
Quench: Pour the reaction mixture carefully into saturated aqueous
(gas evolution!). -
Purification: Extract with DCM. Purify via silica gel flash chromatography (Hexane/EtOAc gradient). The fluorine substitution typically proceeds with inversion of configuration if the starting alcohol was chiral (Walden inversion).
Stage 3: Deprotection
-
Treat the Boc-protected intermediate with TFA/DCM (1:4 ratio) at 0°C for 2 hours.
-
Concentrate and lyophilize to obtain the 7-fluoro-2-azaspiro[3.5]nonane trifluoroacetate salt .
Medicinal Chemistry Applications
Metabolic Stability Enhancement
The cyclohexane ring in spiro[3.5]nonane systems is prone to oxidative metabolism by CYP450 enzymes, typically at the C7 position (most exposed methylene).[1]
-
Mechanism: C-H abstraction followed by "oxygen rebound."
-
Solution: Substitution with Fluorine (
bond energy ~116 kcal/mol vs ~99 kcal/mol) renders the C7 position resistant to oxidation. -
Outcome: Increased half-life (
) and reduced clearance ( ) compared to the 7-H or 7-OH analogs.[1]
GPR119 Agonists (Case Study)
Research into GPR119 agonists for type 2 diabetes has extensively utilized the 2-azaspiro[3.5]nonane scaffold.[1]
-
Role: The scaffold acts as a linker connecting a polar "head" group (interacting with the receptor's polar residues) and a lipophilic "tail."
-
Optimization: Early iterations used a simple piperidine.[1] Switching to 2-azaspiro[3.5]nonane improved solubility.[1] Further modification to the 7-fluoro analog maintained potency while mitigating oxidative hotspots identified in metabolite identification (MetID) studies.[1]
Fragment-Based Drug Discovery (FBDD)
As a fragment, 7-fluoro-2-azaspiro[3.5]nonane offers:
-
Low Molecular Weight: ~143 Da (free base).[1]
-
High Solubility: The amine and spiro-nature disrupt crystal packing.[1]
-
Growth Vectors: The secondary amine allows facile coupling to aryl halides (via Buchwald-Hartwig) or acids (via Amide coupling).[1]
Decision Matrix: When to Use This Scaffold
Use the following logic flow to determine the applicability of 7-fluoro-2-azaspiro[3.5]nonane in your project.
Figure 2: Decision tree for scaffold hopping to fluorinated spiro systems.
References
-
VulcanChem. (n.d.).[1] 2-Azaspiro[3.5]nonane-7-carboxylic acid for sale - Applications in Drug Discovery. Retrieved from [1]
-
Ma, F., et al. (2014).[1] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry Letters.
-
Wuxi AppTec / Google Patents. (2013).[1] Synthesis method of drug intermediate 7-oxo-2-azaspiro[3.5]nonane. Patent CN103351336A.[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]
-
BLD Pharm. (2021).[1] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
